molecular formula C10H14N2O B13263436 N-methyl-2-(2-(methylamino)phenyl)acetamide

N-methyl-2-(2-(methylamino)phenyl)acetamide

Cat. No.: B13263436
M. Wt: 178.23 g/mol
InChI Key: QFWMJNIDZBFLMY-UHFFFAOYSA-N
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Description

N-methyl-2-(2-(methylamino)phenyl)acetamide is an organic compound with the molecular formula C10H14N2O It is a derivative of acetamide, where the acetamide group is substituted with a phenyl ring and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(2-(methylamino)phenyl)acetamide typically involves the reaction of N-methyl-2-aminophenylacetamide with methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{N-methyl-2-aminophenylacetamide} + \text{methylamine} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(2-(methylamino)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the acetamide moiety are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and may be carried out under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-methyl-2-(2-(methylamino)phenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-2-(2-(methylamino)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-aminophenylacetamide
  • N-methyl-2-(methylamino)benzamide
  • N-methyl-2-(2-aminophenyl)acetamide

Uniqueness

N-methyl-2-(2-(methylamino)phenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

N-methyl-2-[2-(methylamino)phenyl]acetamide

InChI

InChI=1S/C10H14N2O/c1-11-9-6-4-3-5-8(9)7-10(13)12-2/h3-6,11H,7H2,1-2H3,(H,12,13)

InChI Key

QFWMJNIDZBFLMY-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1CC(=O)NC

Origin of Product

United States

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